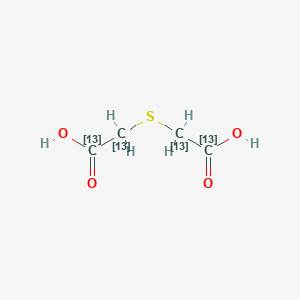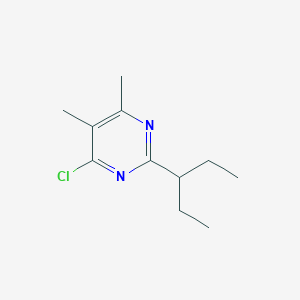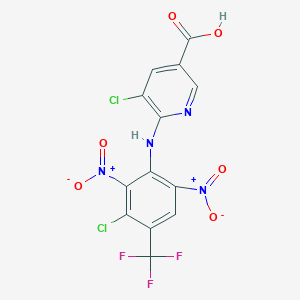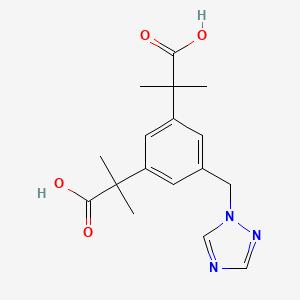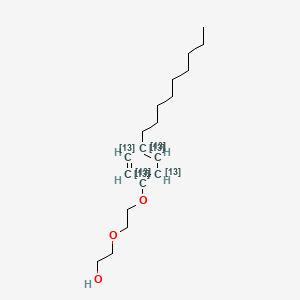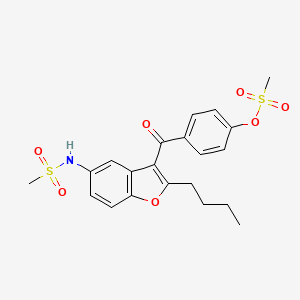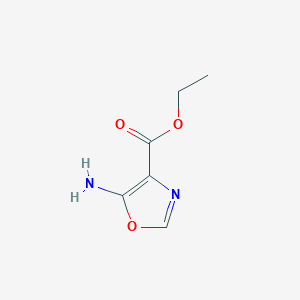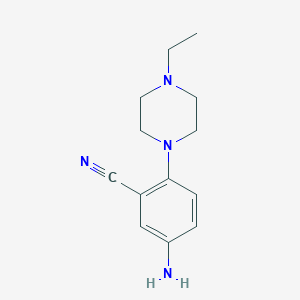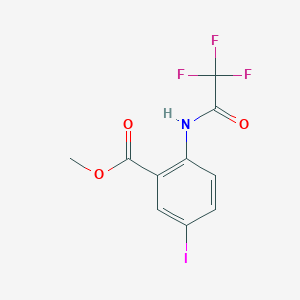
Methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate: is an organic compound with the molecular formula C10H7F3INO3 . This compound is characterized by the presence of an iodine atom, a trifluoroacetamido group, and a methyl ester group attached to a benzoate ring. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate typically involves the iodination of a precursor compound, followed by the introduction of the trifluoroacetamido group and esterification. One common method involves the following steps:
Iodination: The precursor compound, such as 5-amino-2-methylbenzoic acid, is iodinated using iodine and an oxidizing agent like sodium iodate in an acidic medium.
Trifluoroacetamidation: The iodinated intermediate is then reacted with trifluoroacetic anhydride in the presence of a base like pyridine to introduce the trifluoroacetamido group.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in Methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, amine, or thiolate ions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine derivative.
Oxidation Reactions: Oxidation of the methyl ester group can be achieved using oxidizing agents like potassium permanganate to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiol compounds in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: Formation of substituted benzoate derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its trifluoroacetamido group enhances its binding affinity to certain biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The iodine atom and methyl ester group also contribute to its overall chemical reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate
- Methyl 2-(2,2,2-trifluoroacetamido)benzoate
- 5-iodo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid
Comparison: Methyl 5-iodo-2-(2,2,2-trifluoroacetamido)benzoate is unique due to the specific position of the iodine atom and the trifluoroacetamido group on the benzoate ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the position of the iodine atom can influence the compound’s reactivity in substitution reactions, while the trifluoroacetamido group affects its binding affinity to biological targets.
Eigenschaften
Molekularformel |
C10H7F3INO3 |
|---|---|
Molekulargewicht |
373.07 g/mol |
IUPAC-Name |
methyl 5-iodo-2-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H7F3INO3/c1-18-8(16)6-4-5(14)2-3-7(6)15-9(17)10(11,12)13/h2-4H,1H3,(H,15,17) |
InChI-Schlüssel |
WJIGMWXQYRRSNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)I)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


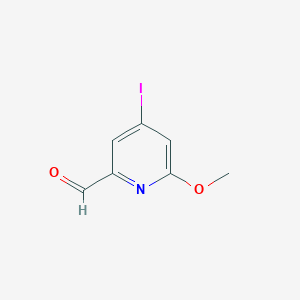
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
